{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}indoline
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Overview
Description
{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}indoline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}indoline typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale chemical reactions using readily available starting materials. The process may include steps such as Friedel-Crafts acylation, nitration, and reduction to achieve the desired indole structure . The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides.
Substitution: Electrophilic substitution reactions are common, especially at the 3-position of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation, alkylation, and acylation reactions often use reagents like iodine, alkyl halides, and acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives .
Scientific Research Applications
{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}indoline has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of {[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}indoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}indoline is unique due to its specific substitution pattern and sulfonyl group, which confer distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C18H21NO3S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C18H21NO3S/c1-13(2)15-8-9-17(22-3)18(12-15)23(20,21)19-11-10-14-6-4-5-7-16(14)19/h4-9,12-13H,10-11H2,1-3H3 |
InChI Key |
YERCZLJRMPDJPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
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